molecular formula C16H21NO3S2 B2541935 4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034514-41-3

4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2541935
CAS No.: 2034514-41-3
M. Wt: 339.47
InChI Key: SBHHBVIVPMGOMZ-UHFFFAOYSA-N
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Description

“4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione” is a complex organic compound that features a unique combination of cyclohexene, thiophene, and thiazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclohexene moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and coupling reactions.

    Construction of the thiazepane ring: This can be synthesized through ring-closing reactions involving sulfur and nitrogen-containing precursors.

    Final assembly: The final step involves coupling the cyclohexene, thiophene, and thiazepane units under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced sulfur or nitrogen species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, “4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds containing thiophene and thiazepane rings are often studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its unique structure might interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, “this compound” could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of “4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene and thiazepane rings could play a crucial role in binding to molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclohex-3-ene-1-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione: can be compared to other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of cyclohexene, thiophene, and thiazepane rings. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c18-16(13-5-2-1-3-6-13)17-9-8-15(14-7-4-11-21-14)22(19,20)12-10-17/h1-2,4,7,11,13,15H,3,5-6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHBVIVPMGOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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